2,4,6-Trinitro-N-phenylaniline
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Overview
Description
2,4,6-Trinitro-N-phenylaniline is an organic compound with the molecular formula C12H8N4O6. It is a derivative of aniline, where three nitro groups are substituted at the 2, 4, and 6 positions of the benzene ring, and a phenyl group is attached to the nitrogen atom. This compound is known for its high reactivity due to the presence of multiple nitro groups, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N-phenylaniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-phenylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products are typically more oxidized forms, but these reactions are less common.
Scientific Research Applications
2,4,6-Trinitro-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitro-N-phenylaniline, particularly in biological systems, involves the induction of apoptosis through the intrinsic pathway. The compound increases the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to cell death. This mechanism is being explored for its potential in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the phenyl group attached to the nitrogen atom.
2,4,6-Trinitro-N-methyl-aniline: Similar but with a methyl group instead of a phenyl group.
2,4,6-Trimethyl-N-phenylaniline: Similar but with methyl groups instead of nitro groups.
Uniqueness
2,4,6-Trinitro-N-phenylaniline is unique due to the presence of both the phenyl group and multiple nitro groups, which confer high reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C12H8N4O6 |
---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2,4,6-trinitro-N-phenylaniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)9-6-10(15(19)20)12(11(7-9)16(21)22)13-8-4-2-1-3-5-8/h1-7,13H |
InChI Key |
GHWYJRRNNWVCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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